Cas no 97-08-5 (4-Chloro-3-nitrobenzenesulfonyl chloride)

4-Chloro-3-nitrobenzenesulfonyl chloride structure
97-08-5 structure
Nome do Produto:4-Chloro-3-nitrobenzenesulfonyl chloride
N.o CAS:97-08-5
MF:C6H3Cl2NO4S
MW:256.063318490982
MDL:MFCD00007440
CID:34891
PubChem ID:7323

4-Chloro-3-nitrobenzenesulfonyl chloride Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Chloro-3-nitrobenzene-1-sulfonyl chloride
    • 4-Chloro-3-nitrobenzenesulfonyl Chloride
    • 3-nitro-4-chlorobenzene sulfonic acid chloride
    • 3-nitro-4-chlorobenzenesulfonyl chloride
    • 3-nitro-4-chlorosulfonyl chloride
    • 4-chloro-3-nitro-benzenesulfonyl chloride
    • 4-chloro-3-nitrophenylsulfonyl chloride
    • Benzenesulfonyl chloride,4-chloro-3-nitro
    • Yellow Sulfon Chloride
    • Benzenesulfonyl chloride, 4-chloro-3-nitro-
    • 4-Chloro-3-nitrobenzenesulfonylchloride
    • 4-Chloro-3-nitrobenzenesulphonyl chloride
    • 4-Chloro-3-nitro benzene sulfonyl chloride
    • SEWNAJIUKSTYOP-UHFFFAOYSA-N
    • chloro(4-chloro-3-nitrophenyl)sulfone
    • KSC486M2P
    • SEWNAJIUKSTYOP-UHFFFAOYSA-
    • K
    • 4-Chloro-3-nitrobenzenesulfonyl chloride (ACI)
    • 4-Chloro-5-nitrobenzenesulfonyl chloride
    • 4-chloro-3-nitrobenzenesulfonic acid chloride
    • 97-08-5
    • 2-Chloro-1-nitrobenzene-5-sulfonyl chloride
    • W-100118
    • Z56889113
    • CS-W001161
    • 4-chloro-3-nitrobenzensulfonyl chloride
    • 9H74VBH6E8
    • 4-Chloro-3-nitro-benzenesulphonyl chloride
    • AKOS000119642
    • NS00040509
    • 4-chloro-3-nitro -benzenesulfonyl chloride
    • SCHEMBL376610
    • DS-0534
    • DB-001494
    • 3-nitro 4-chlorobenzenesulfonyl chloride
    • C1887
    • F0808-2030
    • 3-nitro 4-chlorobenzenesulfonylchloride
    • 3-nitro-4-chlorobenzenesulphonyl chloride
    • 3-nitro-4-chlorobenzenesulfonylchloride
    • EN300-17131
    • DTXSID2059148
    • 2-nitrochlorobenzene-4-sulfonyl chloride
    • 4-Chloro-3-nitrobenzenesulfonyl chloride, 96%
    • MFCD00007440
    • 3-nitro-4-chloro-benzene-sulfonic acid-chloride
    • DTXCID6049018
    • EINECS 202-558-2
    • 4-chloro-3-nitrobenzene sulphonyl chloride
    • 4-chloro-3-nitro-benzenesulphonic acid chloride
    • 4-Chloro-3-nitrobenzenesulfonyl chloride
    • MDL: MFCD00007440
    • Inchi: 1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
    • Chave InChI: SEWNAJIUKSTYOP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC=C(S(Cl)(=O)=O)C=1)=O
    • BRN: 1978600

Propriedades Computadas

  • Massa Exacta: 254.91600
  • Massa monoisotópica: 254.915984
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 320
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 88.3

Propriedades Experimentais

  • Cor/Forma: Brown or white powder.
  • Densidade: 1.696 (estimate)
  • Ponto de Fusão: 58.0 to 62.0 deg-C
  • Ponto de ebulição: 356°C (rough estimate)
  • Ponto de Flash: 169.1 ºC
  • Índice de Refracção: 1.6000 (estimate)
  • PSA: 88.34000
  • LogP: 3.77970
  • Solubilidade: Not determined
  • Sensibilidade: Moisture Sensitive

4-Chloro-3-nitrobenzenesulfonyl chloride Informações de segurança

  • Símbolo: GHS05
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314
  • Declaração de Advertência: P280,P305+P351+P338,P310
  • Número de transporte de matérias perigosas:UN 3261 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S26-S27-S28-S36/37/39-S45-S8-S30-S22
  • Identificação dos materiais perigosos: C
  • TSCA:Yes
  • Frases de Risco:R14; R29; R34
  • Classe de Perigo:8
  • Termo de segurança:8
  • PackingGroup:II
  • Grupo de Embalagem:II
  • Condição de armazenamento:Store at room temperature

4-Chloro-3-nitrobenzenesulfonyl chloride Dados aduaneiros

  • CÓDIGO SH:2904909090
  • Dados aduaneiros:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Chloro-3-nitrobenzenesulfonyl chloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
C350280-10g
4-Chloro-3-nitrobenzenesulfonyl Chloride
97-08-5
10g
$ 110.00 2023-04-18
eNovation Chemicals LLC
D517967-10g
4-Chloro-3-nitrobenzenesulfonylchloride
97-08-5 97%
10g
$265 2023-08-31
Enamine
EN300-17131-0.5g
4-chloro-3-nitrobenzene-1-sulfonyl chloride
97-08-5 95.0%
0.5g
$19.0 2025-03-21
TRC
C350280-1000mg
4-Chloro-3-nitrobenzenesulfonyl Chloride
97-08-5
1g
$ 75.00 2023-04-18
Life Chemicals
F0808-2030-1g
4-Chloro-3-nitrobenzenesulfonyl chloride
97-08-5 95%+
1g
$21.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21632-100g
4-Chloro-3-nitrobenzenesulfonyl chloride, 98%
97-08-5 98%
100g
¥6070.00 2023-03-02
Fluorochem
214625-5g
4-Chloro-3-nitrobenzene-1-sulfonyl chloride
97-08-5 95%
5g
£19.00 2022-03-01
ChemScence
CS-W001161-100g
4-Chloro-3-nitrobenzenesulfonyl chloride
97-08-5 ≥97.0%
100g
$110.0 2022-04-26
Ambeed
A419747-1g
4-Chloro-3-nitrobenzenesulfonyl Chloride
97-08-5 96%
1g
$12.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65400-25G
4-chloro-3-nitro-benzenesulfonyl chloride
97-08-5 95%
25g
¥ 382.00 2023-04-12

4-Chloro-3-nitrobenzenesulfonyl chloride Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  120 °C
Referência
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
Bhattacharya, Gautam; Salem, Manar M.; Werbovetz, Karl A., Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2395-2398

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Chlorosulfonic acid
Referência
Synthesis of 2-nitrophenol-4-sulfonylamide
Li, Yan-yun; Yin, Zhen-yan; Hu, Ying-xi; Liu, Xia; Chen, Chi-yang; et al, Shiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  rt → 30 °C; > 60 °C; overnight, 60 °C → 55 °C
Referência
Method for synthesizing 3-nitro-4-halo-benzene sulfamide
, China, , ,

Synthetic Routes 4

Condições de reacção
1.1 rt
1.2 Reagents: Chlorosulfonic acid ;  rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt
1.3 -
Referência
Preparation of pipothiazine, its pharmaceutical acceptable salts and derivatives from 1-chloro-2-nitrobenzene via reductive cyclization of N,N-dimethyl-3-nitro-4-phenylthiobenzenesulfonamide
, Argentina, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  rt; rt → 130 °C; 30 h, 130 °C
Referência
An alternative synthetic route to the neuroleptic compound Pipothiazine
Sarmiento, Gabriela P.; Moltrasio, Graciela Y.; Moglioni, Albertina G., ARKIVOC (Gainesville, 2009, (2009), 33-41

Synthetic Routes 6

Condições de reacção
Referência
Preparation of convertible nucleoside derivatives for use in aryl nucleophilic substitution displacement reactions
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: 2-Bromoethanol ,  Thionyl chloride
Referência
Process for manufacture of 2-nitro-4-sulfamoyldiphenylamine dyes
, Federal Republic of Germany, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  rt → 100 °C
1.2 30 min
1.3 Reagents: Thionyl chloride ;  1 h, 78 °C
Referência
Preparation of N-Alkyl substituted 3-amino-4-chloro-benzenesulfonamides
Song, Li-feng; Guo, Lin; Tang, Yong; Yin, Yong-bo, Ranliao Yu Ranse, 2012, 49(4), 29-31

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium chloride ,  Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  20 min, 55 - 60 °C; 5 h, 55 - 60 °C
Referência
Green preparation method of 2-nitro-4-methylsulfonyl benzoic acid
, China, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
1.2 Reagents: Water ;  cooled
Referência
Preparation of benzenesulfonic acid esters and related compounds as anticoagulants
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
Referência
Arylsulfonyloxy- and arylsulfamoyl-alkylammonium salts as thrombin inhibitors and their preparation, and pharmaceutical compositions and use in the treatment of thromboembolic disease
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  20 - 50 °C
Referência
Synthesis of new sulfonamide derivatives of 2H-1,4-benzothiazine-3(4H)-one
Trifilenkov, A. S.; Ilyin, A. P.; Dorogov, M. V.; Ivachtchenko, A. V., Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(6), 119-122

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  rt → 60 °C; 30 min, 60 °C; 60 °C → 120 °C; 4 h, 120 °C
1.2 Reagents: Water
Referência
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity
Jin, Dongyuan; Yang, Shigang; Tao, Jianwei; Shi, Hongyun, Jingxi Shiyou Huagong, 2005, (4), 10-12

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sulfur trioxide ,  Chlorosulfonic acid ;  rt → 110 °C; 110 °C → 35 °C; 35 °C → 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  40 °C
Referência
Method for manufacturing aromatic sulfonyl chloride derivative
, China, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  1.5 h, rt; 4 h, 110 °C; 110 °C → 70 °C
1.2 Reagents: Thionyl chloride ;  2 h, 70 °C
Referência
Process for the preparation of 3-amino-4-hydroxybenzenesulfonamide
, China, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  10 h, reflux
Referência
Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety
Vasin, V. S.; Koldaeva, T. Yu.; Perevalov, V. P., Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  120 °C
Referência
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  6 h, reflux
Referência
Preparation of tetrahydropyranalkyl carboxamide derivatives as inhibitors of apo β-related lipoprotein secretion
, European Patent Organization, , ,

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Phosphorus pentoxide ,  Chlorosulfonic acid Catalysts: Sulfamic acid ,  Ammonium sulfate ,  Ammonium chloride ;  1 h, 30 - 35 °C; 10 h, 90 - 120 °C
1.2 Reagents: Water ;  0 °C
Referência
Preparation of nitrobenzenesulfonyl chloride derivatives
, China, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  16 h, 120 °C
Referência
Synthesis and Antitubulin Activity of N1- and N4-Substituted 3,5-Dinitro Sulfanilamides against African Trypanosomes and Leishmania
Bhattacharya, Gautam; Herman, Johnathan; Delfin, Dawn; Salem, Manar M.; Barszcz, Todd; et al, Journal of Medicinal Chemistry, 2004, 47(7), 1823-1832

4-Chloro-3-nitrobenzenesulfonyl chloride Raw materials

4-Chloro-3-nitrobenzenesulfonyl chloride Preparation Products

4-Chloro-3-nitrobenzenesulfonyl chloride Fornecedores

atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
Número da Ordem:CL18553
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:41
Preço ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
Número da Ordem:sfd1992
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:32
Preço ($):discuss personally

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
A24472
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
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Quantidade:Company Customization
Preço ($):Inquérito